molecular formula C22H24N2O B11958202 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline CAS No. 853333-36-5

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline

Cat. No.: B11958202
CAS No.: 853333-36-5
M. Wt: 332.4 g/mol
InChI Key: VLJZXYQXLYOCAQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline typically involves multi-step organic reactions. One common method includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Piperidine Ring Introduction: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the quinoline ring, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cellular processes such as apoptosis, cell proliferation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the methoxy and piperidinyl groups.

    4-Methylquinoline: Lacks the methoxyphenyl and piperidinyl groups.

    2-(4-Methoxyphenyl)quinoline: Lacks the piperidinyl group.

Uniqueness

2-(4-Methoxyphenyl)-4-(4-methyl-1-piperidinyl)quinoline is unique due to the presence of both the methoxyphenyl and piperidinyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

CAS No.

853333-36-5

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-4-(4-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C22H24N2O/c1-16-11-13-24(14-12-16)22-15-21(17-7-9-18(25-2)10-8-17)23-20-6-4-3-5-19(20)22/h3-10,15-16H,11-14H2,1-2H3

InChI Key

VLJZXYQXLYOCAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC

Origin of Product

United States

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